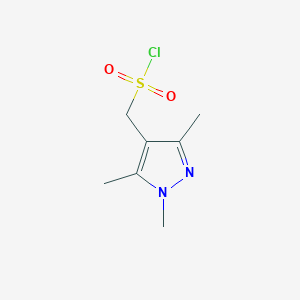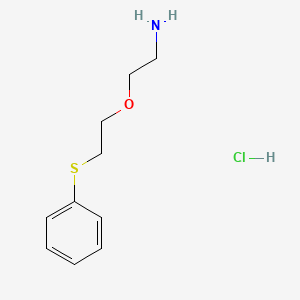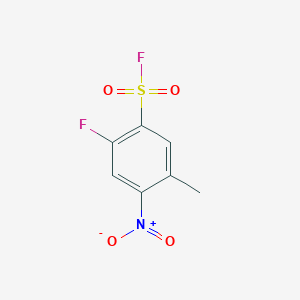![molecular formula C8H5ClN2OS B13247360 7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)
7-Chlorothieno[2,3-c]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chlorothieno[2,3-c]pyridine-4-carboxamide is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure with a chlorine atom at the 7th position and a carboxamide group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a synthetic intermediate in the preparation of various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene-3-carboxamide with chloroacetyl chloride under basic conditions to form the thieno[2,3-c]pyridine ring system. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
7-Chlorothieno[2,3-c]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the carboxamide group.
Cyclization Reactions: The thieno[2,3-c]pyridine core can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, sulfoxides, sulfones, and various fused ring systems .
科学的研究の応用
7-Chlorothieno[2,3-c]pyridine-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: It serves as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals .
作用機序
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and modulating various cellular pathways. The presence of the chlorine atom and the carboxamide group enhances its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thieno[2,3-c]pyridine: Lacks the chlorine atom and carboxamide group, resulting in different biological activities.
Thieno[3,2-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to distinct chemical properties.
Thieno[3,4-b]pyridine: Has a different ring fusion pattern, affecting its reactivity and applications
Uniqueness
7-Chlorothieno[2,3-c]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile synthetic intermediate make it valuable in both research and industrial applications .
特性
分子式 |
C8H5ClN2OS |
|---|---|
分子量 |
212.66 g/mol |
IUPAC名 |
7-chlorothieno[2,3-c]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-13-6)5(3-11-7)8(10)12/h1-3H,(H2,10,12) |
InChIキー |
BHRDAIALOVKZQI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C1C(=CN=C2Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol](/img/structure/B13247282.png)

![[1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13247300.png)
![6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13247310.png)
![N-[1-(pyridin-4-yl)ethyl]cyclopentanamine](/img/structure/B13247318.png)

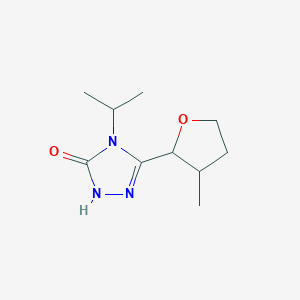
![Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine](/img/structure/B13247338.png)
amine](/img/structure/B13247347.png)
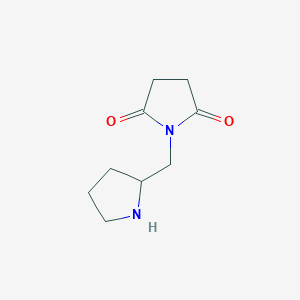
![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)
